4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid
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Overview
Description
4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid is a complex organic compound characterized by the presence of bromophenyl and carbamoyloxy groups attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl isocyanate with 4-hydroxyphenylpentanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(4-bromophenyl)phenylamino biphenyl: This compound shares a similar bromophenyl structure but differs in its functional groups and overall chemical properties.
Bis(4-bromophenyl) ether: Another compound with bromophenyl groups, used in different chemical applications.
Uniqueness
4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid is unique due to its specific combination of bromophenyl and carbamoyloxy groups attached to a pentanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
6636-85-7 |
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Molecular Formula |
C31H26Br2N2O6 |
Molecular Weight |
682.4 g/mol |
IUPAC Name |
4,4-bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid |
InChI |
InChI=1S/C31H26Br2N2O6/c1-31(19-18-28(36)37,20-2-14-26(15-3-20)40-29(38)34-24-10-6-22(32)7-11-24)21-4-16-27(17-5-21)41-30(39)35-25-12-8-23(33)9-13-25/h2-17H,18-19H2,1H3,(H,34,38)(H,35,39)(H,36,37) |
InChI Key |
XTZSGHMVWGCZOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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